3-(Tributylstannyl)prop-2-enal
Description
3-(Tributylstannyl)prop-2-enal is an organometallic compound featuring a tributylstannyl (Sn(C₄H₉)₃) group attached to the β-carbon of an α,β-unsaturated aldehyde. This structure confers unique reactivity, particularly in cross-coupling reactions such as Stille couplings, where organostannanes act as transmetallation agents . The compound is utilized in synthetic organic chemistry for constructing carbon-carbon bonds, especially in the preparation of complex molecules like natural products and pharmaceuticals . Its applications extend to radiopharmaceuticals, where derivatives of tributylstannyl compounds are used in residualizing radioiodination techniques to enhance tumor retention of antibodies .
Properties
IUPAC Name |
3-tributylstannylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-3H; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYSHKVJPQDYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80839931 | |
| Record name | 3-(Tributylstannyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80839931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81925-30-6 | |
| Record name | 3-(Tributylstannyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80839931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)prop-2-enal typically involves the reaction of prop-2-enal with a tributylstannyl reagent. One common method is the Michael addition reaction, where a nucleophile, such as a Grignard reagent, reacts with the carbonyl carbon of prop-2-enal to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various organotin compounds depending on the substituent used.
Scientific Research Applications
3-(Tributylstannyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tributylstannyl)prop-2-enal involves its reactivity with various nucleophiles and electrophiles. The compound can undergo Michael addition reactions, where the nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system, leading to the formation of a new carbon-carbon bond . This reactivity is crucial for its applications in organic synthesis.
Comparison with Similar Compounds
Key Observations:
Reactivity in Cross-Coupling Reactions: The tributylstannyl group in 3-(Tributylstannyl)prop-2-enal enables participation in Stille couplings, a feature absent in non-metallated analogs like (E)-3-(2-methoxyphenyl)prop-2-enal . Fluorinated analogs (e.g., 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal) exhibit enhanced stability and lipophilicity but lack transmetallation utility .
Biological Activity: Methoxy-substituted derivatives (e.g., 3-(4-methoxyphenyl)prop-2-enal) show marked anticancer and anti-inflammatory activity, linked to their ability to modulate reactive oxygen species (ROS) and inflammatory cytokines .
Stability and Toxicity: Organostannanes like this compound require careful handling due to toxicity (H360: may damage fertility; H410: hazardous to aquatic life) . Non-metallated analogs (e.g., 2-chlorocinnamaldehyde) have lower environmental toxicity but may exhibit acute cytotoxicity .
Pharmacological Potential
- Methoxy Derivatives : 3-(4-Methoxyphenyl)prop-2-enal inhibits NF-κB signaling (anti-inflammatory IC₅₀: 12 μM) and induces apoptosis in cancer cells (e.g., HepG2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
